N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine

Physicochemical profiling Lipophilicity Medicinal chemistry

N-[(4-Chlorophenyl)methyl]-1H-indazol-6-amine (CAS 1152639-34-3) is a synthetic small-molecule indazole derivative with the molecular formula C₁₄H₁₂ClN₃ and a molecular weight of 257.72 g/mol. The compound features a 1H-indazol-6-amine core substituted at the exocyclic amine with a 4-chlorobenzyl group, placing it within the 6-substituted aminoindazole class—a scaffold widely exploited in medicinal chemistry for kinase inhibitor development and anticancer agent design.

Molecular Formula C14H12ClN3
Molecular Weight 257.72 g/mol
Cat. No. B12316042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)methyl]-1H-indazol-6-amine
Molecular FormulaC14H12ClN3
Molecular Weight257.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=CC3=C(C=C2)C=NN3)Cl
InChIInChI=1S/C14H12ClN3/c15-12-4-1-10(2-5-12)8-16-13-6-3-11-9-17-18-14(11)7-13/h1-7,9,16H,8H2,(H,17,18)
InChIKeyAXIXBQVTLFGRLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Chlorophenyl)methyl]-1H-indazol-6-amine: Baseline Identity and Class Context for Procurement


N-[(4-Chlorophenyl)methyl]-1H-indazol-6-amine (CAS 1152639-34-3) is a synthetic small-molecule indazole derivative with the molecular formula C₁₄H₁₂ClN₃ and a molecular weight of 257.72 g/mol . The compound features a 1H-indazol-6-amine core substituted at the exocyclic amine with a 4-chlorobenzyl group, placing it within the 6-substituted aminoindazole class—a scaffold widely exploited in medicinal chemistry for kinase inhibitor development and anticancer agent design [1]. As a versatile small-molecule scaffold, it is commercially available from multiple suppliers at ≥95% purity for research use . The indazole nucleus is recognized as a bioisostere of phenol, offering enhanced lipophilicity and reduced susceptibility to phase I and II metabolism compared to phenol itself [2].

Why N-[(4-Chlorophenyl)methyl]-1H-indazol-6-amine Cannot Be Casually Substituted by In-Class Analogs


Within the 6-substituted aminoindazole series, even single-atom variations on the benzyl substituent produce quantifiable divergence in both physicochemical and biological profiles. The substitution of chlorine for fluorine at the para position of the benzyl ring alters lipophilicity (calculated LogP ~3.83 for 4-Cl vs. an estimated ~3.26 for 4-F based on Hansch π constants), topological polar surface area, and molecular weight—parameters that govern membrane permeability, metabolic stability, and off-target promiscuity . Published structure-activity relationship (SAR) data for the directly analogous 4-fluorobenzyl derivative (9f) in the Hoang et al. series demonstrate an IC₅₀ of 14.3 ± 4.4 μM against HCT116 colorectal cancer cells with a selectivity index >7-fold over normal MRC5 fibroblasts, providing a quantitative benchmark against which the 4-chloro analog must be evaluated rather than assumed [1]. Furthermore, in LRRK2 kinase inhibitor programs, modifications to the 4-chlorobenzyl group have been explicitly shown to tune physicochemical properties independently of potency, underscoring that the chloro substituent is not a passive structural feature [2]. Generic substitution without experimental verification of these parameters risks compromising both target engagement and developability in any research program.

N-[(4-Chlorophenyl)methyl]-1H-indazol-6-amine: Quantitative Differentiation Evidence for Informed Selection


Physicochemical Differentiation: LogP and TPSA Comparison of 4-Chloro vs. 4-Fluoro Benzyl Indazol-6-amine Analogs

The 4-chlorobenzyl substitution confers measurably higher lipophilicity compared to the 4-fluorobenzyl analog. The target compound has a calculated LogP of 3.83 and a topological polar surface area (TPSA) of 40.71 Ų . This LogP is approximately 0.57 units higher than that estimated for N-(4-fluorobenzyl)-1H-indazol-6-amine, consistent with the known Hansch π difference between aromatic Cl (π = 0.71) and F (π = 0.14) substituents [1]. The elevated lipophilicity of the 4-chloro analog predicts increased membrane passive permeability but may also increase susceptibility to oxidative metabolism and plasma protein binding relative to the 4-fluoro congener. These differences are of sufficient magnitude to influence oral bioavailability and tissue distribution in preclinical models. Notably, in LRRK2 inhibitor programs, systematic variation of the 4-chlorobenzyl group was demonstrated to independently modulate physicochemical properties without degrading target potency, establishing that this substituent is a tunable parameter rather than an interchangeable constant [2].

Physicochemical profiling Lipophilicity Medicinal chemistry ADME prediction

Antiproliferative Benchmark: Class-Level Potency Inference from the 4-Fluoro Analog in HCT116 Colorectal Cancer Cells

Direct antiproliferative IC₅₀ data for N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine have not been reported in peer-reviewed literature as of the search date. However, the structurally proximate analog N-(4-fluorobenzyl)-1H-indazol-6-amine (compound 9f in the Hoang et al. series) was evaluated in a Sulforhodamine B (SRB) assay against four human cancer cell lines and demonstrated an IC₅₀ of 14.3 ± 4.4 μM in HCT116 colorectal cancer cells, with minimal cytotoxicity against normal lung fibroblast MRC5 cells (IC₅₀ >100 μM), yielding a selectivity index >7 [1]. In the same study, seven of eight synthesized 6-substituted aminoindazole derivatives showed growth inhibitory activity with IC₅₀ values spanning 2.9 to 59.0 μM across the panel, establishing a class-level potency range [1]. The 4-chloro analog, bearing a more lipophilic and electronically distinct halogen, is expected to fall within this activity range, but the magnitude and direction of the halogen-dependent potency shift must be determined experimentally. A separate series from the same group demonstrated that N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) achieved an IC₅₀ of 0.4 ± 0.3 μM in HCT116 cells, indicating that additional N1/N3 methylation can enhance potency by approximately 35-fold [2].

Anticancer activity Colorectal cancer HCT116 Cytotoxicity screening

Kinase Inhibition Scaffold Potential: Patent-Documented Precedent in Neurodegeneration and Oncology

N-[(4-Chlorophenyl)methyl]-1H-indazol-6-amine falls within the generic Markush structure of formula (I) claimed in patent WO2004022544 (Aventis Pharma), which describes aminoindazole derivatives as kinase inhibitors for the treatment of diseases involving abnormal tau protein phosphorylation, including Alzheimer's disease, Parkinson's disease, frontoparietal dementia, corticobasal degeneration, and Pick's disease, as well as stroke, cranial/spinal trauma, and peripheral neuropathies [1]. The patent explicitly encompasses compounds where the indazole core is substituted at the 6-position with an amino group bearing an arylalkyl substituent, directly covering the 4-chlorobenzyl moiety [1]. Separately, in a related chemical space, the 4-chlorobenzyl group has been established as a key pharmacophoric element in glycogen synthase kinase-3 beta (GSK-3β) and Rho kinase (ROCK2) inhibitors, with BindingDB recording a Ki of 68 nM for a 5-substituted indazole bearing a 4-chlorobenzyl-1,2,3-triazole moiety against ROCK2 [2]. This demonstrates that the 4-chlorobenzyl-indazole architecture can support nanomolar kinase engagement when appropriately elaborated, providing a precedent absent for many alternative benzyl substitution patterns. The LRRK2 inhibitor program at Merck/MSD further validated that the 4-chlorobenzyl group contributes favorably to the overall physicochemical profile of indazole-based kinase inhibitors, as the series was licensed to a major pharmaceutical company for further development [3].

Kinase inhibition Neurodegenerative disease Tau phosphorylation GSK-3β Drug discovery

Commercial Availability and Purity: Multi-Vendor Supply with ≥95% Purity Specification

N-[(4-Chlorophenyl)methyl]-1H-indazol-6-amine is commercially available from multiple independent suppliers at a standard purity of ≥95%, enabling cross-vendor verification and supply chain redundancy. Biosynth offers the compound in 50 mg ($675) and 500 mg ($2,125) quantities with a 3-4 week lead time, catalogued as a versatile small-molecule scaffold . CymitQuimica lists the compound (Ref. 3D-CWB63934) at 50 mg (€681) and 500 mg (€1,913) under the Biosynth brand . AK Scientific also supplies the compound at 95% purity (Catalog 4834DE) . In contrast, the 4-fluorobenzyl analog N-(4-fluorobenzyl)-1H-indazol-6-amine (9f), despite being more extensively characterized in the literature, is not listed as a standard catalog item by these vendors, suggesting it requires custom synthesis. The multi-vendor availability of the 4-chloro analog at defined purity with transparent pricing reduces procurement risk and enables reproducibility across independent research groups .

Chemical procurement Small-molecule scaffold Purity specification Research-grade compound

Fragment-Like Physicochemical Profile: Compliance with the Rule of Three for Hit Identification

The target compound's physicochemical parameters place it at the boundary of fragment-like and lead-like chemical space, making it suitable as both a stand-alone hit and a fragment for further elaboration. With a molecular weight of 257.72 g/mol, calculated LogP of 3.83, TPSA of 40.71 Ų, two hydrogen bond donors (indazole NH and secondary amine NH), and three hydrogen bond acceptors , the compound partially satisfies the Rule of Three (MW <300, LogP ≤3, HBD ≤3, HBA ≤3) commonly applied in fragment-based drug discovery, though its LogP slightly exceeds the optimal threshold [1]. The closely related 4-fluorobenzyl analog (9f) was explicitly evaluated against the Rule of Three by Hoang et al., who concluded that its physicochemical property conformance, combined with its biological activity, supported its designation as an effective hit compound for further development [1]. The 4-chloro analog, with its higher LogP, shifts the property profile toward increased membrane permeability at the potential cost of reduced aqueous solubility—a trade-off that may be advantageous for cellular target engagement studies where passive diffusion is rate-limiting.

Fragment-based drug discovery Rule of three Hit identification Lead optimization

N-[(4-Chlorophenyl)methyl]-1H-indazol-6-amine: Evidence-Backed Application Scenarios for Scientific Procurement


Structure-Activity Relationship (SAR) Halogen Scanning in 6-Aminoindazole Anticancer Series

Research teams investigating the impact of 4-substituted benzyl groups on antiproliferative activity in the 6-aminoindazole series can use this compound as the 4-chloro reference point in a halogen-scanning matrix that includes the published 4-fluoro benchmark (9f, IC₅₀ = 14.3 ± 4.4 μM in HCT116 [1]). The LogP increase of ~0.57 units for the 4-chloro vs. 4-fluoro analog enables correlation of lipophilicity with cellular potency, membrane permeability, and metabolic stability. Systematic comparison across halogen substituents (F, Cl, Br, I) at the 4-position can delineate the contribution of halogen bonding, steric bulk, and lipophilicity to target engagement. This scenario is supported by the demonstrated class-level activity range of 2.9–59.0 μM for 6-substituted aminoindazoles in HCT116 cells [1].

Kinase Inhibitor Lead Generation Leveraging 4-Chlorobenzyl Pharmacophoric Precedent

The 4-chlorobenzyl-indazole architecture has established precedent as a productive kinase inhibitor scaffold, as evidenced by its inclusion in WO2004022544 for tau phosphorylation-related kinases [2] and the demonstrated nanomolar ROCK2 inhibition (Ki = 68 nM) by a 4-chlorobenzyl-1,2,3-triazole indazole derivative [3]. N-[(4-Chlorophenyl)methyl]-1H-indazol-6-amine can serve as a minimalist core for fragment-growing strategies targeting GSK-3β, ROCK, LRRK2, or Aurora kinases. The exocyclic secondary amine and the indazole N1/N2 positions provide vectors for chemical elaboration via N-alkylation, acylation, or reductive amination—chemistry well-precedented in the Hoang et al. synthetic protocols [1]. The commercial availability of the compound in multi-milligram quantities at defined purity facilitates rapid analog generation without the need for custom core synthesis.

Physicochemical Probe for Cellular Permeability and Metabolic Stability Studies

With a calculated LogP of 3.83 and TPSA of 40.71 Ų , this compound occupies a physicochemical space that predicts moderate-to-high passive membrane permeability, making it a useful tool compound for studying intracellular target engagement in cellular assays. The chlorine substituent provides a distinct mass spectrometric signature (characteristic ³⁵Cl/³⁷Cl isotope pattern) that facilitates LC-MS/MS quantification in cellular uptake and metabolic stability experiments. Comparative studies with the less lipophilic 4-fluoro analog can isolate the contribution of halogen-dependent lipophilicity to cellular pharmacokinetics within an otherwise identical core scaffold. The ~7-fold selectivity window observed for the 4-fluoro analog against normal MRC5 fibroblasts [1] provides a reference expectation for counter-screening in normal cell lines.

IDO1-Targeted Anticancer Immunotherapy Scaffold Derivatization

The 6-substituted aminoindazole scaffold was specifically designed by Hoang et al. as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor platform, modeled on the structural features of five clinical-stage IDO1 inhibitors [4]. The 4-fluorobenzyl-1,3-dimethyl analog (compound 36) achieved both potent antiproliferative activity (IC₅₀ = 0.4 ± 0.3 μM in HCT116) and IDO1 protein expression suppression with associated G2/M cell cycle arrest [4]. N-[(4-Chlorophenyl)methyl]-1H-indazol-6-amine represents the des-methyl precursor to compound 36 with a chlorine substituent replacing fluorine. This compound can serve as a starting point for N1/N3 methylation SAR studies and for evaluating the impact of the 4-chloro substituent on IDO1 inhibitory potency relative to the 4-fluoro benchmark. The ready commercial availability supports efficient library synthesis around this core.

Quote Request

Request a Quote for N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.